An In-depth Technical Guide to the Spectroscopic Profile of 4-Methoxypyrimidine-5-carboxylic Acid
An In-depth Technical Guide to the Spectroscopic Profile of 4-Methoxypyrimidine-5-carboxylic Acid
Introduction
4-Methoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a vital scaffold in medicinal chemistry due to its presence in nucleobases and numerous therapeutic agents. The substituents—a methoxy group at the 4-position and a carboxylic acid at the 5-position—impart specific electronic and steric properties that make it a valuable building block in the synthesis of novel pharmaceutical candidates, such as anti-psychotic agents.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectroscopic signature of 4-methoxypyrimidine-5-carboxylic acid, offering a foundational reference for researchers in drug discovery and organic synthesis.
Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed, predicted spectroscopic profile grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are supported by comparative data from closely related pyrimidine derivatives and established spectroscopic theory to ensure a robust and scientifically valid framework.
Molecular Structure and Key Functional Groups
The structure of 4-methoxypyrimidine-5-carboxylic acid (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is defined by three key components: the pyrimidine ring, a carboxylic acid group, and a methoxy group. Each contributes distinct and identifiable features to its overall spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR spectra provide insight into the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons on the pyrimidine ring, the methoxy protons, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -COOH | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[4] |
| H2 | 8.9 - 9.2 | Singlet | 1H | Positioned between two electronegative nitrogen atoms, this proton is significantly deshielded and appears far downfield. |
| H6 | 8.7 - 8.9 | Singlet | 1H | This aromatic proton is deshielded by the ring nitrogens and the adjacent electron-withdrawing carboxylic acid group. |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | Protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet.[4] |
Causality in Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms and the carbonyl group causes the pyrimidine protons (H2 and H6) to be significantly deshielded, shifting them to a high ppm value. The carboxylic acid proton experiences the greatest deshielding. The methoxy protons are in a more shielded environment, hence their upfield position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as they all reside in chemically distinct environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carboxyl) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group. |
| C4 (C-OCH₃) | 160 - 165 | This carbon is attached to both a nitrogen and an oxygen, resulting in significant deshielding. |
| C2 | 155 - 160 | Positioned between two nitrogen atoms, C2 is strongly deshielded. |
| C6 | 150 - 155 | Similar to C2, C6 is deshielded by the adjacent nitrogen atom and the influence of the C5-substituent. |
| C5 (C-COOH) | 115 - 125 | The attachment to the carboxylic acid group influences the chemical shift of this carbon. |
| -OCH₃ | 50 - 60 | The methoxy carbon is the most shielded (upfield) carbon, typical for sp³-hybridized carbons bonded to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of 4-methoxypyrimidine-5-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | O-H Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp | C-H Stretch |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | C=O Stretch |
| C=N, C=C (Ring) | 1550 - 1650 | Medium - Strong | Ring Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O Stretch |
| C-O (Methoxy Ether) | 1000 - 1100 | Strong | C-O Stretch |
Expert Insights: The most prominent feature will be the extremely broad O-H stretching band from the carboxylic acid, which often appears superimposed on the sharper C-H stretching bands.[5] This broadening is a direct result of extensive intermolecular hydrogen bonding, forming dimers in the solid state. The strong carbonyl (C=O) absorption is another key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
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Molecular Ion (M⁺): The primary ESI-MS or EI-MS spectrum should exhibit a molecular ion peak at m/z = 154.12, corresponding to the molecular weight of the compound. A [M+H]⁺ peak at m/z = 155.13 or a [M-H]⁻ peak at m/z = 153.11 is expected in ESI, depending on the mode.
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Key Fragmentation Pathways: The fragmentation pattern of pyrimidine derivatives is often initiated by the loss of simple functional groups followed by the decomposition of the heterocyclic ring.
Trustworthiness of Protocols: The fragmentation is predictable. The carboxylic acid group can readily lose a hydroxyl radical (•OH, loss of 17 amu) or the entire carboxyl radical (•COOH, loss of 45 amu). The methoxy group can lose a methyl radical (•CH₃, loss of 15 amu) or the entire methoxy radical (•OCH₃, loss of 31 amu). These initial losses would be followed by more complex ring fragmentation.
Experimental Methodologies
To acquire the data discussed, standardized and validated protocols must be employed.
NMR Data Acquisition Protocol
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Sample Preparation : Dissolve 5-10 mg of 4-methoxypyrimidine-5-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or equivalent).[4]
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¹H NMR Acquisition : Acquire the spectrum using a standard 30-degree pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
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Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.
IR Spectroscopy Protocol
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Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the neat solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
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Background Scan : Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
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Sample Scan : Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Data Analysis : Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.
Mass Spectrometry Protocol
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Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
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Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
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Analysis : Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Conclusion
This guide provides a detailed, authoritative framework for understanding the spectroscopic characteristics of 4-methoxypyrimidine-5-carboxylic acid. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-validating analytical profile has been established. The key identifying features include the downfield aromatic protons in ¹H NMR, the characteristic carboxylic acid and methoxy carbon signals in ¹³C NMR, the broad O-H and sharp C=O stretches in IR spectroscopy, and a molecular ion peak at m/z 154 in mass spectrometry. These data and protocols serve as a crucial resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.
References
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The Royal Society of Chemistry. (n.d.). ESI for -. Retrieved from [Link]
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LookChem. (n.d.). Cas 72411-89-3, 4-MethoxypyriMidine-5-carboxylic Acid. Retrieved from [Link]
- Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
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NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxypyrimidine. Retrieved from [Link]
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Crysdot LLC. (n.d.). 4-Methoxypyrimidine-5-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

